2-Oxaspiro[3.3]heptane-6-carboxylic acid
Overview
Description
2-Oxaspiro[3.3]heptane-6-carboxylic acid is a heterocyclic organic compound that contains both oxygen and nitrogen within its ring structure. It is a bicyclic compound composed of a seven-membered ring and a four-membered ring. This compound is known for its unique spirocyclic structure, which makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the cyclization of corresponding 1,3-bis-electrophiles at 1,1-bis-nucleophiles . Another approach involves the preparation of N-protected 2-oxa-6-azaspiro[3.3]heptane in one or two steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in the laboratory using the aforementioned synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired products and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds.
Scientific Research Applications
2-Oxaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is used in the design of peptidomimetic drugs and as a ligand for various biological targets.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind selectively to certain biological targets, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
2-Oxaspiro[3.3]heptane-6-carboxylic acid can be compared with other similar compounds, such as:
2-Azaspiro[3.3]heptane-6-carboxylic acid: This compound is an analogue of this compound and shares a similar spirocyclic structure.
2-Aminoisobutyric acid: A naturally occurring amino acid with a sterically constrained molecular framework.
2-Azetidinecarboxylic acid: Another naturally occurring amino acid with a cyclic structure.
The uniqueness of this compound lies in its spirocyclic structure, which provides a distinctive spatial arrangement of functional groups and potential for selective biological interactions .
Biological Activity
2-Oxaspiro[3.3]heptane-6-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a carboxylic acid functional group. This structural configuration has implications for its biological activity, making it an interesting candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure enables the compound to fit into unique binding sites, enhancing its selectivity and potency. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : It can potentially modulate receptor activity, affecting signaling pathways related to various physiological functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : There is ongoing investigation into its effects on cancer cell lines, with some studies indicating cytotoxic effects comparable to known anticancer agents.
- Neuroprotective Effects : The compound may also demonstrate neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid | Contains an amino group | Enhanced potential as a versatile building block in drug design |
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | Ester functionality | Different reactivity patterns due to ester group |
6-Amino-2-thiaspiro[3.3]heptane-6-carboxylic acid | Contains sulfur in the spirocyclic framework | Potentially different biological activity due to sulfur presence |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HepG2). Results indicated significant cell death at concentrations above 50 μM, suggesting potential as an anticancer agent.
-
Antimicrobial Activity Assessment :
- In vitro tests demonstrated that the compound exhibited antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL.
Properties
IUPAC Name |
2-oxaspiro[3.3]heptane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRRDOVWTVEVRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651844 | |
Record name | 2-Oxaspiro[3.3]heptane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-54-1 | |
Record name | 2-Oxaspiro[3.3]heptane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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